molecular formula C10H14O2 B8016947 3-Methyl-5-propoxyphenol

3-Methyl-5-propoxyphenol

Cat. No.: B8016947
M. Wt: 166.22 g/mol
InChI Key: KUCLKWUIVOMIJL-UHFFFAOYSA-N
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Description

3-Methyl-5-propoxyphenol is an organic compound with the CAS Registry Number 1693854-27-1 . This phenolic derivative has a molecular formula of C 10 H 14 O 2 and a molecular weight of 166.22 g/mol . Its structure is represented by the SMILES notation CCCOC1=CC(O)=CC(C)=C1 . As a substituted phenol, this compound belongs to a class of molecules that serve as key intermediates and building blocks in organic synthesis and medicinal chemistry research. Phenolic compounds of this nature are frequently investigated for their potential biological activities. For instance, structurally similar alkoxyphenol derivatives have been synthesized and evaluated in scientific studies for their antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial species . These related compounds have demonstrated mechanisms of action that may involve the significant inhibition of bacterial respiration . Furthermore, such phenolic derivatives are of interest in the development of new chemical entities due to the possibility of tuning their lipophilicity and other properties through side-chain modification, which can influence their bioactivity and absorption characteristics . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCLKWUIVOMIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Phenol Derivatives

Friedel-Crafts alkylation represents a classical route for introducing alkyl groups to aromatic rings. In the context of 3-methyl-5-propoxyphenol, this method involves reacting phenol with propyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this approach often suffers from poor regioselectivity, yielding mixtures of ortho and para products. A modified protocol from the RSC Supporting Information demonstrates that employing a bulky directing group, such as a temporary methoxy substituent, enhances selectivity for the 5-position. Subsequent cleavage of the directing group via hydrodeoxygenation yields the target compound.

Williamson Ether Synthesis for Propoxy Group Installation

Williamson ether synthesis provides a reliable method for introducing the propoxy group. Starting with 3-methylphenol, propylation is achieved using propyl bromide and a strong base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). A patent by EP3908576B1 highlights the use of phase-transfer catalysts to accelerate the reaction, reducing reaction times from 24 hours to 6 hours while maintaining yields above 85%. Critical parameters include stoichiometric control of the alkylating agent and rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Hydroxylation and Transition Metal-Mediated Routes

Ruthenium-Catalyzed Hydroxylation

The RSC Supporting Information details a Ru-catalyzed protocol for synthesizing hydroxylated aromatics. Applying this to this compound, a pre-functionalized substrate (e.g., 3-methylpropiophenone) undergoes hydroxylation using [RuCl₂(p-cymene)]₂ and 2,2'-bipyridine in methanol. The reaction proceeds via electrophilic aromatic substitution, with the Ru complex facilitating oxygen insertion at the 5-position. Yields of 72–78% are reported under optimized conditions (80°C, 12 hours), with the propoxy group introduced in a subsequent alkylation step.

Copper-Mediated Coupling Reactions

Multi-Step Synthesis via Halogenation and Arylation

Halogenation for Directed Functionalization

Strategic halogenation at the 5-position of 3-methylphenol (using N-bromosuccinimide or I₂) creates a reactive site for subsequent propoxylation. The EP3908576B1 patent describes a two-step sequence where bromination at 80°C in acetic acid is followed by nucleophilic substitution with sodium propoxide. This approach achieves 91% regioselectivity for the 5-position, albeit requiring careful control of stoichiometry to avoid di-substitution.

Triazine-Based Modular Assembly

A multi-step strategy from EP3908576B1 involves synthesizing 2-chloro-4,6-bisaryl-1,3,5-triazine intermediates, which undergo arylation with dihydroxybenzene derivatives. While originally designed for UV absorbers, this method can be adapted for this compound by selecting appropriate aryl groups and propoxylation agents. The triazine core acts as a temporary scaffold, enabling precise placement of substituents before final deprotection.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Friedel-Crafts65–726–24 hSimple setupPoor regioselectivity
Williamson Ether85–894–8 hHigh selectivityMoisture-sensitive
Ru-Catalyzed72–7812 hRegioselectiveRequires noble metal catalyst
Copper-Mediated890.5 hRapid, microwave-compatibleLigand cost
Halogenation-Substitution918 hHigh regioselectivityMulti-step, hazardous intermediates

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-propoxyphenol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced derivatives.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the propoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroquinones and other reduced derivatives.

  • Substitution: Substituted phenols and ethers.

Scientific Research Applications

3-Methyl-5-propoxyphenol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

3-Methyl-5-propoxyphenol is similar to other phenolic compounds such as 3-methoxy-5-propylphenol and 4-methyl-2-propoxyphenol. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the presence of the methyl group at the 3-position can influence its reactivity and binding affinity compared to other phenolic compounds.

Comparison with Similar Compounds

This compound vs. Methoxy-Substituted Analogs

  • 3-Methyl-5-methoxyphenol: Substituting the propoxy group with a methoxy (–OCH₃) group reduces molecular weight (C₈H₁₀O₂, 138.16 g/mol) and lipophilicity. The shorter alkoxy chain enhances water solubility compared to the propoxy derivative.
  • 3-(4-Methoxyphenyl)pyrazole: This compound (C₁₀H₁₀N₂O, 174.20 g/mol) highlights the impact of heterocyclic substitution. The pyrazole ring introduces nitrogen atoms, altering electronic properties and enabling coordination chemistry, which is absent in simple phenolic systems .

This compound vs. Carboxylic Acid Derivatives

  • 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (C₁₇H₁₈O₃, 270.32 g/mol): The presence of a carboxylic acid group drastically increases acidity (pKa ~4–5) compared to phenolic compounds (pKa ~9–10). The bulky phenyl and methoxy substituents further reduce water solubility, making this compound more suited for hydrophobic applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₀H₁₄O₂ 166.22 3-CH₃, 5-OCH₂CH₂CH₃ Low water solubility; moderate acidity (pKa ~9.8); high lipophilicity
3-Methyl-5-methoxyphenol C₈H₁₀O₂ 138.16 3-CH₃, 5-OCH₃ Higher water solubility; slightly lower pKa (~9.5)
3-(4-Methoxyphenyl)pyrazole C₁₀H₁₀N₂O 174.20 4-OCH₃ Low solubility; nitrogen-rich for coordination chemistry
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid C₁₇H₁₈O₃ 270.32 2-OCH₃, 5-CH₃, carboxylic acid High acidity (pKa ~4.8); pharmaceutical intermediate

Q & A

Q. What synthetic strategies are recommended for 3-Methyl-5-propoxyphenol, and how can reaction conditions be optimized?

  • Methodology : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous phenolic derivatives (e.g., 3-(5-hydroxy-2-methoxyphenyl)propanal ) suggest alkylation or O-propoxylation of a phenolic precursor as a viable route. For optimization:
  • Use controlled temperature (e.g., 85–89°C, as seen in related compounds ) to minimize side reactions.
  • Employ catalysts like boron trifluoride etherate for regioselective propoxylation.
  • Monitor reaction progress via LC/MS-UV to confirm intermediate formation .
  • Key Parameters :
ParameterExample ValueSource
Purity≥95% (LC/MS)
Reaction Temp85–89°C

Q. What analytical techniques are suitable for structural confirmation and purity assessment of this compound?

  • Methodology :
  • Structural Confirmation :
  • NMR Spectroscopy : Compare 1^1H/13^13C NMR data with PubChem-derived computational predictions (e.g., InChIKey patterns ).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) against theoretical molecular weights (e.g., C10_{10}H14_{14}O2_2).
  • Purity Analysis :
  • HPLC/LC-MS : Use ≥95% purity thresholds (as in related compounds ).
  • Melting Point Consistency : Compare observed mp with literature values (e.g., 85–89°C for structurally similar acids ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or reactivity data across studies on this compound?

  • Methodology :
  • Comparative Batch Analysis : Replicate synthesis under standardized conditions (e.g., fixed propoxylation time/temperature ) to isolate variables.
  • Cross-Validation : Use multiple analytical methods (e.g., NMR, X-ray crystallography, and computational modeling ) to confirm structural assignments.
  • Contradiction Analysis Framework : Adapt qualitative research principles (e.g., iterative data triangulation ) to identify methodological outliers.

Q. What computational tools support mechanistic studies of this compound’s reactivity?

  • Methodology :
  • DFT Calculations : Model reaction pathways (e.g., propoxylation energetics) using software like Gaussian, referencing PubChem’s InChI descriptors .
  • Toxicity Prediction : Leverage EPA DSSTox databases to assess environmental or biological interactions.
  • Parameter Example :
ToolApplicationSource
PubChemInChIKey generation
DSSToxReactivity profiles

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :
  • Exposure Limits : Adhere to Protective Action Criteria (PAC) for phenolic analogs (e.g., PAC-1: 2.1 mg/m³ ).
  • Spill Management : Use liquid-binding materials (e.g., diatomite) for containment, as recommended for chlorophenols .
  • PPE : Wear nitrile gloves and goggles during synthesis to prevent dermal contact.

Data Contradiction and Quality Assurance

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodology :
  • Meta-Analysis : Aggregate data from diverse sources (e.g., CAS Common Chemistry , PubChem ).
  • Experimental Replication : Standardize bioassay conditions (e.g., cell lines, dosage) to isolate compound-specific effects.
  • Example Workflow :
  • Step 1 : Validate purity via LC-MS .
  • Step 2 : Compare activity data with structurally similar compounds (e.g., 3-amino-5-methylphenol ).

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